molecular formula C18H31IN4O3S B1672023 N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine CAS No. 93285-75-7

N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine

Cat. No.: B1672023
CAS No.: 93285-75-7
M. Wt: 510.4 g/mol
InChI Key: DNXDWMHPTVQBIP-ZQIUZPCESA-N
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Description

Iodoacetyl-LC-biotin, also known as N-iodoacetyl-N-biotinylhexylenediamine, is a sulfhydryl-reactive biotinylation reagent. This compound is widely used in biochemical research for labeling proteins and other molecules that contain sulfhydryl groups. It forms stable, irreversible thioether bonds with reduced thiols, making it a valuable tool for studying protein interactions and functions .

Mechanism of Action

Iodoacetyl-LC-Biotin, also known as N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine or Iaa-biotin, is a sulfhydryl-reactive biotinylation agent . This compound has a unique mechanism of action, which involves several steps and targets.

Target of Action

The primary targets of Iodoacetyl-LC-Biotin are proteins and other molecules that contain sulfhydryl groups . These groups are typically found in the side chains of cysteine residues .

Mode of Action

Iodoacetyl-LC-Biotin specifically reacts with reduced thiols (-SH) in alkaline buffers . The iodoacetyl group at the end of the compound forms a non-reversible bond with the sulfhydryl groups on proteins and other molecules . This reaction results in the formation of a stable thioether bond .

Biochemical Pathways

The biochemical pathways affected by Iodoacetyl-LC-Biotin are primarily related to protein labeling and modification . The biotinylation of proteins is a powerful tool for investigating biological phenomena, both in vitro and in vivo .

Result of Action

The result of Iodoacetyl-LC-Biotin’s action is the formation of a biotinylated molecule . The long spacer arm of Iodoacetyl-LC-Biotin enables the modified molecule to better bind to avidin or streptavidin probes . This allows for the detection and analysis of the biotinylated proteins.

Action Environment

The action of Iodoacetyl-LC-Biotin is influenced by several environmental factors. The reaction of the iodoacetyl group with a sulfhydryl group is rapid and specific, especially when only a slight reagent-to-sulfhydryl molar excess is used and the reaction is performed at pH 8.3 (7.5-8.5) . The compound is also sensitive to light and moisture, and should be stored protected from these elements .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodoacetyl-LC-biotin is synthesized by attaching an iodoacetyl group to the valeric acid side chain of biotin through a 1,6-diaminohexane spacer. The compound is not soluble in water and requires dissolution in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before use .

Industrial Production Methods

The industrial production of iodoacetyl-LC-biotin involves the following steps:

Chemical Reactions Analysis

Types of Reactions

Iodoacetyl-LC-biotin primarily undergoes nucleophilic substitution reactions with sulfhydryl groups (-SH) on proteins and other molecules. This reaction forms a stable thioether bond .

Common Reagents and Conditions

Major Products

The major product of the reaction between iodoacetyl-LC-biotin and a protein containing sulfhydryl groups is a biotinylated protein with a stable thioether bond .

Comparison with Similar Compounds

Iodoacetyl-LC-biotin is unique due to its long spacer arm and specific reactivity with sulfhydryl groups. Similar compounds include:

Iodoacetyl-LC-biotin’s extended spacer arm and irreversible thioether bond formation make it particularly useful for applications requiring stable and permanent biotinylation .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXDWMHPTVQBIP-ZQIUZPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31IN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918564
Record name N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93285-75-7
Record name N-Iodoacetyl-N'-biotinylhexylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093285757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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